molecular formula C15H24O6V B050727 Vanadium tris(acetylacetonate) CAS No. 13476-99-8

Vanadium tris(acetylacetonate)

Cat. No.: B050727
CAS No.: 13476-99-8
M. Wt: 351.29 g/mol
InChI Key: MFWFDRBPQDXFRC-UHFFFAOYSA-N
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Description

Vanadium tris(acetylacetonate) is a coordination compound with the formula V(C5H7O2)3 . It is an orange-brown solid that is soluble in organic solvents . It appears as blue to blue-green crystals .


Synthesis Analysis

Vanadium tris(acetylacetonate) is prepared by reduction of ammonium vanadate in the presence of acetylacetone . It has been used in the synthesis of different metal acetylacetonate complexes covalently anchored onto amine-functionalized silica/starch composite .


Molecular Structure Analysis

The complex has idealized D3 symmetry . Like other V(III) compounds, it has a triplet ground state . The molecular formula is C15H21O6V .


Chemical Reactions Analysis

Vanadium tris(acetylacetonate) has been shown to undergo thermal- and UV-light-induced reactions in which free radicals are generated . These radicals are known to be useful in the initiation of interesting chemical reactions .


Physical and Chemical Properties Analysis

Vanadium tris(acetylacetonate) is an orange-brown solid that is soluble in organic solvents . It decomposes before melting .

Scientific Research Applications

  • Catalyst in Polymerization : VACAC is used as a component in olefin polymerization catalysts. Its purity is crucial for polymer producers, and it is sensitive to air, undergoing gradual oxidation in moist air to form vanadyl(IV) acetylacetonate (VOBA) (Bruno & Su, 1997).

  • Vanadium-Based Flow Batteries : VACAC is explored for use in non-aqueous redox flow batteries, with research focusing on its solubility and conductivity in various solvent and electrolyte combinations. This research is important for the development of efficient and stable energy storage systems (Shinkle et al., 2014).

  • Vapour Pressure Studies : The vapour pressures of VACAC have been measured, providing valuable data for understanding its sublimation and gas phase properties. Such data is crucial for applications in chemical vapor deposition processes (Melia & Merrifield, 1970).

  • Coordination Chemistry and Catalysis : VACAC is used in the study of coordination chemistry of transition-metal complexes. It has been employed as a catalyst in reactions like the hydrogen peroxide oxidation of anthracene (Charleton & Prokopchuk, 2011).

  • Electrochemistry and Film Preparation : VACAC has been used in the synthesis of polyacetylene films using soluble vanadium-based catalysts. Such research contributes to the development of conductive and stretchable materials (Oh et al., 1989).

  • Chemical Vapor Deposition : It serves as a precursor in the chemical vapor deposition of vanadium dioxide thin films, which have applications in optical and electrical switching devices (Maruyama & Ikuta, 1993).

Mechanism of Action

Target of Action

Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .

Mode of Action

During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .

Biochemical Pathways

By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .

Pharmacokinetics

It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.

Result of Action

The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .

Action Environment

The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

Vanadium tris(acetylacetonate) is a common precatalyst for the production of EPDM polymers . It has also been shown to be a precursor to vanadium pentoxide nanostructures . It is also used as a soluble catalyst, which acts as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Vanadium tris(acetylacetonate) involves the reaction of Vanadium(III) chloride with acetylacetone in the presence of a base.", "Starting Materials": [ "Vanadium(III) chloride", "Acetylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve Vanadium(III) chloride in a suitable solvent (e.g. ethanol).", "Add acetylacetone to the solution and stir.", "Slowly add the base to the solution while stirring.", "Heat the solution to reflux for several hours.", "Allow the solution to cool and filter off any solid impurities.", "Concentrate the solution to dryness under reduced pressure.", "Collect the solid product and wash with a suitable solvent (e.g. diethyl ether).", "Dry the product under vacuum." ] }

CAS No.

13476-99-8

Molecular Formula

C15H24O6V

Molecular Weight

351.29 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;vanadium

InChI

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

MFWFDRBPQDXFRC-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V]

13476-99-8

physical_description

Blue powder;  [MSDSonline]

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

Tris(2,4-pentanedionato)vanadium;  (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium;  _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium;  NSC 177701;  Tris(2,4-pentanedionato)vanadium;  Tris(acetylacetonato)vanadium;  Tris(acetylacetonato)vanadium(III);  Va

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?

A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].

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